N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide
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Description
N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C23H18FN7O2S and its molecular weight is 475.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
The compound interacts with the RyR, potentially acting as an activator . This interaction results in changes to the receptor’s function, which can lead to the death of the insect .
Biochemical Pathways
The compound’s interaction with the RyR affects the calcium signaling pathway in insects . This pathway is crucial for various cellular processes, including muscle contraction and neurotransmitter release . Disruption of this pathway can lead to paralysis and death in insects .
Pharmacokinetics
Similar compounds have shown moderate to high activities at various concentrations , suggesting that this compound may also have good bioavailability.
Result of Action
The compound’s action on the RyR leads to disruption of calcium signaling in insects, resulting in paralysis and death . In tests, the compound showed 84% larvicidal activity against the diamondback moth (Plutella xylostella) at a concentration of 0.1 mg/L .
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN7O2S/c1-13-11-19(26-21(32)16-5-3-4-6-18(16)34-2)31(29-13)23-27-20-17(22(33)28-23)12-25-30(20)15-9-7-14(24)8-10-15/h3-12H,1-2H3,(H,26,32)(H,27,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJRILSWCJGNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2SC)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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